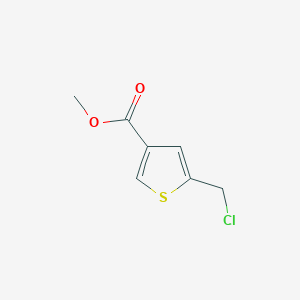

Methyl 5-(chloromethyl)thiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(chloromethyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSDIKYUNDQYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188432 | |

| Record name | 3-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34767-77-6 | |

| Record name | 3-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34767-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxylic acid, 5-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Chloromethyl Thiophene 3 Carboxylate

Direct Functionalization Approaches

Direct functionalization methods offer a concise route to the target molecule by introducing the chloromethyl group in a single step from a readily available precursor.

Chloromethylation Reactions of Methyl thiophene-3-carboxylate Precursors

The direct chloromethylation of Methyl thiophene-3-carboxylate is a classic example of an electrophilic aromatic substitution reaction on the thiophene (B33073) ring. This method involves the reaction of the thiophene substrate with a source of formaldehyde (B43269) and hydrogen chloride.

The efficiency of the chloromethylation of Methyl thiophene-3-carboxylate is highly dependent on the chosen reagents and reaction conditions. Common chloromethylating agents include a mixture of formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. The reaction is often carried out in the presence of a Lewis acid catalyst to enhance the electrophilicity of the chloromethylating species.

Several reagent systems can be employed, each with its own advantages and drawbacks. The use of concentrated hydrochloric acid and formaldehyde is a traditional approach. To improve yields and minimize side reactions, alternative systems have been developed. These include the use of paraformaldehyde with gaseous hydrogen chloride, often in an inert solvent. The reaction temperature is a critical parameter to control, with lower temperatures (typically between -15°C and 20°C) favoring the desired product and minimizing the formation of polymeric byproducts. The molar ratio of the reactants also plays a crucial role, with a slight excess of the chloromethylating agents often being beneficial. The presence of a ketone-containing compound in the reaction mixture has been reported to yield a purer product. researchgate.net

Table 1: Comparison of Reagent Systems for Chloromethylation

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| Formaldehyde / HCl (aq) | Low temperature | Readily available reagents | Potential for lower yields and side products |

| Paraformaldehyde / HCl (g) | Inert solvent, low temperature | Better control over reaction | Requires handling of gaseous HCl |

| Paraformaldehyde / Lewis Acid / HCl | Anhydrous conditions | Increased reactivity | Harsher conditions, potential for degradation |

Regioselectivity Considerations in Chloromethylation

The regiochemical outcome of the chloromethylation of Methyl thiophene-3-carboxylate is governed by the directing effects of the methoxycarbonyl substituent on the thiophene ring. The methoxycarbonyl group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, it directs incoming electrophiles primarily to the C5 position.

This directing effect can be explained by examining the resonance structures of the intermediates formed during electrophilic attack. Attack at the C5 position allows for the delocalization of the positive charge without placing it adjacent to the electron-withdrawing carbonyl group, which would be a destabilizing interaction. Conversely, attack at the C2 or C4 positions would lead to less stable intermediates. Therefore, the chloromethylation of Methyl thiophene-3-carboxylate is expected to yield predominantly Methyl 5-(chloromethyl)thiophene-3-carboxylate.

Halogenation of Hydroxymethyl Precursors

An alternative and often more selective route to this compound involves the halogenation of a pre-functionalized precursor, Methyl 5-(hydroxymethyl)thiophene-3-carboxylate. This two-step approach separates the introduction of the one-carbon unit from the halogenation step.

The synthesis of the key intermediate, Methyl 5-(hydroxymethyl)thiophene-3-carboxylate, can be accomplished through a two-step sequence starting from Methyl thiophene-3-carboxylate.

The first step is a Vilsmeier-Haack formylation, which introduces a formyl group at the C5 position of the thiophene ring. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. The reaction is highly regioselective for the C5 position due to the directing effect of the methoxycarbonyl group.

The resulting aldehyde, Methyl 5-formylthiophene-3-carboxylate, is then reduced to the corresponding primary alcohol. A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common and effective choice due to its mildness and selectivity for the aldehyde group in the presence of the ester. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol.

The final step in this synthetic sequence is the conversion of the hydroxymethyl group of Methyl 5-(hydroxymethyl)thiophene-3-carboxylate to the desired chloromethyl functionality. This is a standard transformation in organic synthesis, and several reliable methods are available.

One of the most common reagents for this conversion is thionyl chloride (SOCl₂). The reaction of the alcohol with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, proceeds efficiently to yield the alkyl chloride. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the purification of the product.

Another effective method is the Appel reaction. This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert the alcohol to the chloride. The reaction proceeds under mild conditions and is known for its high yields. The driving force for the reaction is the formation of the strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

Table 2: Reagents for the Conversion of Hydroxymethyl to Chloromethyl Functionality

| Reagent | Typical Conditions | Mechanism | Key Features |

| Thionyl Chloride (SOCl₂) | Inert solvent, often with a base (e.g., pyridine) | Nucleophilic substitution | Gaseous byproducts, generally high yielding |

| Appel Reaction (PPh₃, CCl₄) | Anhydrous inert solvent | Nucleophilic substitution | Mild conditions, high yields, produces triphenylphosphine oxide |

Alternative Synthetic Pathways and Derivative Syntheses

While a direct, one-step synthesis for this compound is not prominently documented, its preparation can be envisaged through multi-step sequences involving either the construction of the thiophene core or the modification of a suitable thiophene precursor.

Exploration of Ring-Forming Reactions Yielding the Thiophene Core with Chloromethyl and Carboxylate Groups

Several classical named reactions in heterocyclic chemistry provide a foundation for the synthesis of substituted thiophenes. While these methods may not directly yield the target molecule, they offer a framework for its potential assembly from acyclic precursors.

Fiesselmann Thiophene Synthesis: This method traditionally involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives to produce 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org A hypothetical adaptation of this synthesis for the target molecule would necessitate the use of specialized starting materials. The reaction proceeds via a base-catalyzed conjugate addition followed by cyclization. derpharmachemica.com To achieve the desired 3,5-substitution pattern of this compound, a specifically substituted acetylenic ester and a mercaptoacetate (B1236969) derivative would be required, which presents a significant synthetic challenge. The standard Fiesselmann reaction yields a hydroxyl group at the 3-position and the carboxylate at the 2-position, requiring further functional group manipulations. wikipedia.orgcore.ac.uk

Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net A pathway to the target molecule using this reaction would be indirect. It would first involve the synthesis of a 2-aminothiophene derivative. organic-chemistry.orgderpharmachemica.com Subsequently, the amino group would need to be removed, for instance, through diazotization followed by reduction, and the chloromethyl group introduced in a separate step. This multi-step sequence makes the Gewald reaction a less direct approach for the synthesis of this compound. umich.edu

| Ring-Forming Reaction | Typical Products | Feasibility for Target Compound | Key Challenges |

| Fiesselmann Synthesis | 3-Hydroxy-2-thiophenecarboxylates wikipedia.org | Low | Requires non-standard starting materials to achieve the 3-carboxylate and 5-chloromethyl pattern; involves multiple subsequent functional group transformations. derpharmachemica.comcore.ac.uk |

| Gewald Synthesis | 2-Aminothiophenes wikipedia.orgorganic-chemistry.org | Low | Requires a multi-step sequence post-cyclization, including removal of the amino group and introduction of the chloromethyl group. researchgate.netderpharmachemica.com |

Modification of Existing Thiophene Scaffolds

A more direct and plausible approach to the synthesis of this compound involves the functionalization of a readily available thiophene derivative. Two main strategies can be considered: chloromethylation of a thiophene-3-carboxylate or the chlorination of a hydroxymethyl-substituted precursor.

Electrophilic Chloromethylation: Starting with Methyl thiophene-3-carboxylate, a direct introduction of the chloromethyl group at the 5-position can be attempted through an electrophilic substitution reaction. google.com The chloromethylation of thiophenes is a known transformation and can be achieved using reagents such as formaldehyde and hydrogen chloride. orgsyn.org The reaction conditions, including the choice of solvent and temperature, would need to be carefully controlled to favor substitution at the desired position and to avoid the formation of by-products. google.com

| Starting Material | Reagents | Potential Reaction Conditions | Key Considerations |

| Methyl thiophene-3-carboxylate | Formaldehyde, Hydrogen Chloride | Low temperature (-15 to 20 °C) in the presence of a suitable solvent. google.com | Control of regioselectivity to favor 5-substitution; potential for polymerization and formation of di-substituted by-products. orgsyn.org |

Chlorination of a Hydroxymethyl Precursor: An alternative two-step approach begins with the synthesis of Methyl 5-(hydroxymethyl)thiophene-3-carboxylate. This intermediate can then be converted to the target compound by chlorination of the primary alcohol. Reagents such as thionyl chloride are commonly used for this type of transformation, converting a hydroxyl group into a chloro group. researchgate.netmasterorganicchemistry.com This method offers a potentially cleaner route with predictable regiochemistry, assuming the hydroxymethyl precursor is accessible.

| Starting Material | Reagents for Chlorination | Potential Reaction Conditions | Key Considerations |

| Methyl 5-(hydroxymethyl)thiophene-3-carboxylate | Thionyl Chloride (SOCl₂) | Reflux in an inert solvent. researchgate.net | Availability of the starting hydroxymethylthiophene; handling of corrosive and reactive thionyl chloride. masterorganicchemistry.com |

Spectroscopic Characterization and Structural Elucidation of Methyl 5 Chloromethyl Thiophene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No experimental ¹H NMR spectral data, including chemical shifts (δ), splitting patterns, or coupling constants (J) for Methyl 5-(chloromethyl)thiophene-3-carboxylate, could be located in the searched literature. This information is essential for identifying the electronic environment and connectivity of the different protons in the molecule, such as those on the thiophene (B33073) ring, the chloromethyl group, and the methyl ester group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, no published ¹³C NMR spectra for this compound were found. This data would be necessary to identify the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester, the carbons of the thiophene ring, the chloromethyl carbon, and the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While experimental mass spectra are not available, computational predictions for the compound are accessible through chemical databases like PubChem. Mass spectrometry is crucial for determining the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.

The molecular formula for this compound is C₇H₇ClO₂S, corresponding to a monoisotopic mass of 189.98553 Da. accelachem.com Predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts accelachem.com

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 190.99281 |

| [M+Na]⁺ | 212.97475 |

| [M-H]⁻ | 188.97825 |

Note: This data is based on computational predictions and has not been experimentally verified in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental Infrared (IR) spectroscopy data has been published for this compound. An IR spectrum would be used to identify the presence of key functional groups by observing the absorption of infrared radiation at specific frequencies. For this molecule, characteristic absorption bands would be expected for the C=O stretch of the ester, the C-O stretch, the C-Cl stretch, and vibrations associated with the thiophene ring.

Advanced Spectroscopic Techniques for Comprehensive Structural Delineation

Information regarding the use of advanced spectroscopic techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC) or X-ray crystallography, for the structural delineation of this specific compound is also absent from the scientific literature. These methods would provide unambiguous confirmation of the molecular structure and connectivity.

Reactivity and Derivatization Chemistry of Methyl 5 Chloromethyl Thiophene 3 Carboxylate

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The C-Cl bond in the chloromethyl group is polarized and activated by the adjacent thiophene (B33073) ring, making the carbon atom electrophilic and prone to attack by various nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The chloromethyl group readily reacts with oxygen-based nucleophiles to yield ethers and, under certain conditions, the corresponding alcohol. The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a common method employed for this transformation. Alkoxides, generated by treating an alcohol with a strong base, are potent nucleophiles that efficiently displace the chloride. Alternatively, reaction with hydroxide (B78521) ions can lead to the formation of the corresponding alcohol, [5-(hydroxymethyl)thiophene-3-carboxylate], although this can compete with hydrolysis of the ester group depending on the reaction conditions.

Table 1: Formation of Ether and Alcohol Derivatives

| Reactant | Reagents/Conditions | Product | Product Name |

|---|---|---|---|

| Methyl 5-(chloromethyl)thiophene-3-carboxylate | Sodium methoxide (B1231860) (CH₃ONa) in Methanol (B129727) | Methyl 5-(methoxymethyl)thiophene-3-carboxylate | |

| This compound | Sodium ethoxide (CH₃CH₂ONa) in Ethanol | Methyl 5-(ethoxymethyl)thiophene-3-carboxylate |

Nitrogen nucleophiles, such as ammonia, primary amines, and secondary amines, can displace the chloride to form the corresponding primary, secondary, and tertiary amines, respectively. These reactions are fundamental for introducing nitrogen-containing functional groups, which are prevalent in many biologically active molecules. Another important transformation involves the use of sodium azide (B81097) to form an azidomethyl intermediate. This intermediate is synthetically valuable as it can be readily reduced to the primary amine, providing a milder alternative to direct amination with ammonia.

Table 2: Synthesis of Amine Derivatives

| Reactant | Reagents/Conditions | Product | Product Name |

|---|---|---|---|

| This compound | Ammonia (NH₃) | Methyl 5-(aminomethyl)thiophene-3-carboxylate | |

| This compound | Methylamine (CH₃NH₂) | Methyl 5-((methylamino)methyl)thiophene-3-carboxylate | |

| This compound | 1. Sodium azide (NaN₃) 2. H₂, Pd/C or LiAlH₄ | Methyl 5-(aminomethyl)thiophene-3-carboxylate |

Sulfur nucleophiles, particularly thiols and their corresponding thiolate anions, are highly effective for forming carbon-sulfur bonds. The reaction of this compound with a thiolate results in the formation of a thioether (sulfide). These thioethers are stable compounds but can be selectively oxidized to produce the corresponding sulfoxides or sulfones. organic-chemistry.org Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, are typically used to convert the thioether to the sulfone, a functional group found in various pharmaceuticals. organic-chemistry.org

Table 3: Formation of Thioether and Sulfone Derivatives

| Reactant | Reagents/Conditions | Product | Product Name |

|---|---|---|---|

| This compound | Sodium thiomethoxide (CH₃SNa) | Methyl 5-((methylthio)methyl)thiophene-3-carboxylate | |

| This compound | Sodium benzenethiolate (B8638828) (C₆H₅SNa) | Methyl 5-((phenylthio)methyl)thiophene-3-carboxylate |

The chloride of the chloromethyl group can be substituted by other halogens, most commonly iodide or bromide, through a process known as the Finkelstein reaction. This equilibrium reaction is typically driven to completion by using a salt of the desired halide (e.g., sodium iodide) in a solvent where it is soluble but the resulting sodium chloride is not (e.g., acetone), causing the NaCl to precipitate out of solution. The resulting iodomethyl or bromomethyl derivatives are often more reactive than the starting chloromethyl compound. The C-I bond is weaker and iodide is a better leaving group than chloride, making the iodomethyl intermediate a superior substrate for subsequent nucleophilic substitution reactions, often allowing for faster reaction times and higher yields.

Table 4: Halogen Exchange Reactions

| Reactant | Reagents/Conditions | Product | Product Name |

|---|---|---|---|

| This compound | Sodium iodide (NaI) in Acetone | Methyl 5-(iodomethyl)thiophene-3-carboxylate |

Transformations of the Carboxylate Functional Group

The methyl ester at the 3-position provides another handle for synthetic modification, independent of the chloromethyl group's reactivity.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is the more common method. mnstate.edu It involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide or sodium hydroxide. rsc.orgnih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, ultimately leading to the formation of a carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid product, 5-(chloromethyl)thiophene-3-carboxylic acid. This transformation is crucial for synthesizing amide derivatives via coupling reactions or for other modifications where the carboxylic acid functionality is required.

Table 5: Hydrolysis of Methyl Ester

| Reactant | Reagents/Conditions | Product | Product Name |

|---|---|---|---|

| This compound | 1. Sodium hydroxide (NaOH), H₂O/MeOH 2. HCl (aq) | 5-(chloromethyl)thiophene-3-carboxylic acid |

Amidation and Ester Exchange Reactions

The methyl carboxylate group at the 3-position of the thiophene ring is susceptible to nucleophilic acyl substitution, allowing for straightforward derivatization into amides and other esters.

Amidation: The conversion of the methyl ester to an amide can be achieved by direct reaction with a primary or secondary amine. This reaction is typically carried out at elevated temperatures and may be catalyzed by the amine itself or by the addition of a Lewis acid. A more contemporary and milder approach involves the use of silicon-based reagents, such as methyltrimethoxysilane (B3422404) [CH₃Si(OCH₃)₃], which can effectively mediate the direct amidation of carboxylic acids and their esters. In a typical procedure, the thiophene ester and the desired amine are heated in the presence of the silicon reagent, which activates the ester and facilitates the formation of the amide bond. This method avoids the need for harsh conditions and often provides the pure amide product after a simple workup.

Ester Exchange (Transesterification): The methyl ester can be converted to other alkyl esters through transesterification. This equilibrium-driven reaction is typically performed by heating the substrate in a large excess of the desired alcohol in the presence of an acid or base catalyst. For instance, heating this compound in isopropanol (B130326) with a catalytic amount of sulfuric acid would lead to the formation of Isopropyl 5-(chloromethyl)thiophene-3-carboxylate. rsc.org The reaction is driven to completion by removing the methanol byproduct, often by distillation.

The following table summarizes these transformations:

| Reaction | Reagents & Conditions | Product |

| Amidation | R¹R²NH, heat; or R¹R²NH, CH₃Si(OCH₃)₃, heat | 5-(chloromethyl)thiophene-3-carboxamide derivative |

| Ester Exchange | R'OH (excess), H⁺ or OH⁻ catalyst, heat | Alkyl 5-(chloromethyl)thiophene-3-carboxylate |

Reactivity of the Thiophene Ring System

The thiophene nucleus in this compound is an electron-rich aromatic system, though its reactivity is modulated by the attached substituents. The vacant 2- and 4-positions are potential sites for further functionalization.

Electrophilic Aromatic Substitution Studies on the Thiophene Nucleus

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the thiophene ring is dictated by the directing effects of the existing substituents. The thiophene ring is inherently more reactive than benzene (B151609) towards electrophiles, with a strong preference for substitution at the α-positions (2 and 5). In this molecule, the 5-position is occupied.

The methyl carboxylate group (-COOCH₃) at the 3-position is an electron-withdrawing group and acts as a deactivating meta-director. The chloromethyl group (-CH₂Cl) at the 5-position is weakly deactivating due to the inductive effect of the electronegative chlorine atom. stackexchange.com

Considering these effects, electrophilic attack is most likely to occur at the 4-position. The 3-position directs incoming electrophiles to the 5-position (which is blocked) and the 2-position. The 5-position directs to the adjacent 4-position. Therefore, the combined influence of the two groups is expected to favor substitution at the 4-position. Substitution at the 2-position is also possible but may be less favored due to the deactivating nature of the adjacent ester group.

Common EAS reactions could be applied as follows:

Halogenation: Reaction with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent like trifluoroacetic acid would likely yield the corresponding 4-bromo or 4-iodo derivative. rsc.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, primarily at the 4-position.

Friedel-Crafts Acylation: In the presence of a Lewis acid like aluminum chloride, reaction with an acyl chloride (RCOCl) would introduce an acyl group, again predicted to favor the 4-position.

The table below outlines the predicted outcomes of these reactions.

| Reaction Type | Reagent | Predicted Major Product |

| Bromination | N-Bromosuccinimide (NBS) | Methyl 4-bromo-5-(chloromethyl)thiophene-3-carboxylate |

| Iodination | N-Iodosuccinimide (NIS) | Methyl 4-iodo-5-(chloromethyl)thiophene-3-carboxylate |

| Nitration | HNO₃ / H₂SO₄ | Methyl 5-(chloromethyl)-4-nitrothiophene-3-carboxylate |

| Acylation | RCOCl / AlCl₃ | Methyl 4-acyl-5-(chloromethyl)thiophene-3-carboxylate |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Thiophene Ring Positions

Palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are powerful tools for forming carbon-carbon bonds. uva.esmdpi.com These reactions typically require an aryl halide or triflate as a substrate. This compound does not possess a suitable leaving group on the thiophene ring for direct coupling.

However, by first performing an electrophilic halogenation at the 4-position as described above, a suitable precursor for cross-coupling can be synthesized. For example, the resulting Methyl 4-bromo-5-(chloromethyl)thiophene-3-carboxylate could then participate in various cross-coupling reactions.

Suzuki Coupling: The 4-bromo derivative could be coupled with a variety of aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst [e.g., Pd(PPh₃)₄] and a base (e.g., K₃PO₄ or K₂CO₃) to introduce new aryl or vinyl substituents at the 4-position. nih.govd-nb.info

Sonogashira Coupling: Reaction of the 4-bromo derivative with a terminal alkyne under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine) would install an alkynyl group at the 4-position of the thiophene ring.

This two-step sequence is summarized below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bromination | NBS | Methyl 4-bromo-5-(chloromethyl)thiophene-3-carboxylate |

| 2a | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, Base | Methyl 4-aryl-5-(chloromethyl)thiophene-3-carboxylate |

| 2b | Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I), Base | Methyl 4-alkynyl-5-(chloromethyl)thiophene-3-carboxylate |

Cyclization and Annulation Reactions Involving this compound

The presence of both an electrophilic chloromethyl group and a modifiable ester group makes this compound an excellent starting material for the synthesis of fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The reactive chloromethyl group can serve as an anchor point for building a new ring onto the thiophene core. This is typically achieved by reacting it with a dinucleophilic species, where an initial nucleophilic substitution at the chloromethyl carbon is followed by a subsequent intramolecular cyclization.

For example, reaction with an amino-thiol, such as 2-aminothiophenol, could lead to the formation of a thieno[3,2-b] stackexchange.comeasychair.orgbenzothiazepine system. The initial step would be the S-alkylation of the thiophenol, followed by cyclization of the amine onto the ester group (after conversion to an acid or more reactive derivative).

Another strategy involves reacting the chloromethyl group with a suitable nucleophile to introduce a side chain that can subsequently cyclize onto the C4 position of the thiophene ring. For instance, reaction with the anion of a β-ketoester followed by an intramolecular Friedel-Crafts-type cyclization could lead to the formation of a thieno[3,4-b]furan or thieno[3,4-b]pyran ring system. A wide variety of fused systems, such as thienopyridines, thienopyrimidines, and thienodiazepines, are synthetically accessible through judicious choice of the reaction partner. easychair.org

Intramolecular Cyclization Pathways

Intramolecular cyclization can be achieved by first modifying the ester group to introduce a nucleophilic center that can then react with the electrophilic chloromethyl group.

A plausible pathway would involve the amidation of the methyl ester with an amine bearing a nucleophilic group, such as ethanolamine. This would produce the corresponding N-(2-hydroxyethyl)amide. Subsequent treatment with a base would deprotonate the hydroxyl group, which could then act as an internal nucleophile, displacing the chloride to form a seven-membered lactam fused to the thiophene ring, specifically a derivative of thieno[3,2-f] stackexchange.comeasychair.orgoxazepin-4-one. researchgate.net

A similar strategy using ethylenediamine (B42938) would lead to a thieno[3,2-f] stackexchange.comeasychair.orgdiazepin-4-one ring system. These intramolecular pathways provide a regiocontrolled method for the synthesis of complex heterocyclic structures that are of interest in medicinal chemistry and materials science.

Applications of Methyl 5 Chloromethyl Thiophene 3 Carboxylate As a Synthetic Building Block

Utilization in the Construction of Complex Organic Scaffolds

The chloromethyl group on the thiophene (B33073) ring is an excellent electrophilic site for reactions with various nucleophiles. This allows for the straightforward attachment of the thiophene moiety to other molecular fragments, serving as a foundational step in the construction of more elaborate organic scaffolds. For instance, nucleophilic substitution reactions with amines, thiols, or carbanions would lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Scaffold Type |

|---|---|---|---|

| Amine | Primary or Secondary Amine (R₂NH) | Aminomethyl | Heterocyclic systems, ligands |

| Thiol | Thiol (RSH) | Thioether | Sulfur-containing macrocycles |

| Azide (B81097) | Sodium Azide (NaN₃) | Azidomethyl | Precursor for triazoles, amines |

While specific examples utilizing Methyl 5-(chloromethyl)thiophene-3-carboxylate in these roles are not readily found in the literature, the reactivity of the analogous 2-(chloromethyl)thiophene (B1266113) is well-documented, showing its utility in forming such bonds as part of larger synthetic schemes. google.comchemicalbook.comorgsyn.org

Role in the Synthesis of Advanced Intermediates

This compound can serve as a precursor to more functionalized, advanced intermediates. The chloromethyl group can be converted into other functional groups, thereby expanding its synthetic utility. For example, oxidation could yield the corresponding aldehyde, 5-formylthiophene-3-carboxylate, a key intermediate for Wittig reactions or reductive aminations. Alternatively, displacement of the chloride with iodide could produce a more reactive intermediate for coupling reactions. The ester group can also be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other transformations.

Table 2: Potential Transformations to Advanced Intermediates

| Reaction Type | Reagent(s) | Resulting Intermediate | Subsequent Applications |

|---|---|---|---|

| Oxidation | Dimethyl sulfoxide (B87167) (DMSO) | Methyl 5-formylthiophene-3-carboxylate | Olefination, Reductive Amination |

| Finkelstein Reaction | Sodium Iodide (NaI) | Methyl 5-(iodomethyl)thiophene-3-carboxylate | Enhanced reactivity in substitutions |

| Hydrolysis | Lithium Hydroxide (B78521) (LiOH) | 5-(Chloromethyl)thiophene-3-carboxylic acid | Amide coupling, Curtius rearrangement |

These transformations would yield advanced intermediates poised for further elaboration in the synthesis of complex target molecules, such as active pharmaceutical ingredients (APIs). google.comtue.nlmdpi.com

Integration into Multi-Step Organic Syntheses

In a multi-step synthesis, a building block like this compound could be introduced early in a synthetic sequence. The distinct reactivity of its two functional groups allows for orthogonal chemical strategies. For example, the chloromethyl group could be reacted first while the ester is carried through several steps as a stable protecting group for a carboxylic acid. Later in the synthesis, the ester could be saponified to reveal the carboxylic acid for a final coupling reaction. This strategic integration is a hallmark of efficient multi-step synthesis. rsc.org

A hypothetical multi-step sequence could involve:

Step 1: Alkylation of a nucleophile (e.g., a phenol) with this compound.

Step 2: Modification of the nucleophile's parent molecule through several synthetic steps.

Step 3: Hydrolysis of the methyl ester to the carboxylic acid.

Step 4: Amide coupling of the resulting thiophenecarboxylic acid with an amine to complete the synthesis of the target molecule.

Application in Divergent Synthesis Strategies

Divergent synthesis involves using a common intermediate to generate a library of structurally related compounds. researchgate.netresearchgate.netrsc.org this compound is well-suited for such a strategy. The common core, the methyl 5-(substituted-methyl)thiophene-3-carboxylate, can be generated by reacting the starting material with a diverse set of nucleophiles. Subsequently, the ester group can be reacted with a variety of amines (after hydrolysis to the acid) or other reagents to create a matrix of final products. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 3: Example of a Divergent Synthesis Approach

| Common Intermediate from Nucleophilic Substitution | Subsequent Reaction at Carboxylate | Library of Compounds |

|---|---|---|

| Methyl 5-(aminomethyl)thiophene-3-carboxylate | Amidation with various acyl chlorides | Di-amide derivatives |

| Methyl 5-(phenoxymethyl)thiophene-3-carboxylate | Reduction to alcohol | Phenyl ether alcohol derivatives |

This strategy allows for the rapid generation of numerous analogs from a single, readily available starting material, although specific published examples originating from this compound are scarce.

Computational and Theoretical Studies on Methyl 5 Chloromethyl Thiophene 3 Carboxylate and Its Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern computational chemistry, allowing for the detailed study of electronic structure, which in turn governs a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like Methyl 5-(chloromethyl)thiophene-3-carboxylate.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The results provide precise information on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, DFT studies would focus on the planarity of the thiophene (B33073) ring and the orientation of the methyl carboxylate and chloromethyl substituents. Studies on similar thiophene derivatives show that substituents can influence the geometry of the thiophene ring to a certain extent. nih.gov

Energetics, including the total electronic energy and heat of formation, can also be calculated. These values are crucial for assessing the thermodynamic stability of the molecule and its isomers. By comparing the energies of different conformations, the most stable structure can be identified.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | S1-C2 | 1.72 Å |

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C4-C5 | 1.43 Å |

| Bond Length | C5-S1 | 1.71 Å |

| Bond Length | C5-C(H2Cl) | 1.51 Å |

| Bond Length | C(H2)-Cl | 1.80 Å |

| Bond Angle | C5-S1-C2 | 92.5° |

| Bond Angle | S1-C5-C4 | 112.0° |

| Bond Angle | C4-C5-C(H2Cl) | 125.0° |

Note: The values in this table are hypothetical and based on typical results from DFT calculations on structurally related thiophene derivatives. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile. A higher HOMO energy indicates greater reactivity as a nucleophile. Conversely, the energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for describing molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com In this compound, the HOMO is expected to be delocalized over the electron-rich thiophene ring, while the LUMO would also have significant contributions from the π-system and the electron-withdrawing carboxylate group. mdpi.comresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.85 | Moderate nucleophilic character |

| LUMO Energy | -1.75 | Electrophilic character |

| HOMO-LUMO Gap (ΔE) | 5.10 | High kinetic stability |

Note: These values are representative and derived from computational studies on similar substituted thiophenes. mdpi.commdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface can be constructed. This allows for the determination of activation energies (energy barriers), which are key to understanding reaction rates and selectivity.

For this compound, several reactions could be investigated. A primary example is the nucleophilic substitution at the chloromethyl group (a benzylic-like position), which is expected to be reactive. Computational studies, often using DFT, can model the SN2 reaction mechanism where a nucleophile attacks the carbon atom bonded to chlorine, leading to the displacement of the chloride ion. mdpi.com The calculations would identify the transition state structure and its associated energy barrier, providing a quantitative measure of the reaction's feasibility.

Another area of interest is electrophilic aromatic substitution on the thiophene ring. The thiophene nucleus is generally more reactive than benzene (B151609) in such reactions. nih.gov Computational models can predict the most likely site of attack (regioselectivity) by calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack at different positions. The presence of both an activating chloromethyl group and a deactivating methyl carboxylate group makes this a non-trivial prediction that benefits greatly from theoretical analysis.

Table 3: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

| Reaction | Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 at C-CH2Cl | CN⁻ | Acetonitrile (PCM) | 18.5 |

| SN2 at C-CH2Cl | OH⁻ | Water (PCM) | 22.0 |

Note: Data is illustrative of typical results from DFT calculations on SN2 mechanisms. mdpi.com

Conformation Analysis and Stereochemical Implications

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. The substituents on this compound—the methyl carboxylate and chloromethyl groups—have rotational freedom relative to the thiophene ring. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.

Computational methods can perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles and calculating the energy at each step. This reveals the low-energy conformations and the transition states that separate them. For the methyl carboxylate group, the orientation of the carbonyl group relative to the thiophene ring is critical as it affects conjugation and steric interactions. Similarly, the rotation around the C5-CH₂Cl bond determines the spatial position of the chlorine atom. Identifying the global minimum energy conformation is essential as it represents the most populated state of the molecule and is the structure that should be used for subsequent reactivity and property predictions. mdpi.com

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using regression analysis to find a mathematical equation that links these descriptors to an experimentally measured reactivity parameter (e.g., a reaction rate constant).

For a QSRR study involving this compound and its derivatives, a range of descriptors would be calculated computationally. These can be categorized as:

Electronic Descriptors: HOMO/LUMO energies, Mulliken atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once a statistically valid QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding experimental efforts toward molecules with desired properties.

Table 4: Key Molecular Descriptors for a QSRR Study

| Descriptor Type | Descriptor Name | Information Provided |

|---|---|---|

| Electronic | HOMO Energy | Nucleophilicity / Electron-donating ability |

| Electronic | LUMO Energy | Electrophilicity / Electron-accepting ability |

| Electronic | Dipole Moment | Molecular polarity |

| Steric | Molecular Volume | Overall size of the molecule |

| Thermodynamic | LogP | Hydrophobicity / Partition coefficient |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Green Solvents: Employing safer and more sustainable solvent systems to minimize environmental impact.

Catalyst Optimization: Developing highly efficient and recyclable catalysts to improve reaction rates and reduce energy consumption.

| Synthesis Strategy | Key Features | Potential Advantages |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Reduced waste, time, and resource savings. |

| Metal-Free Catalysis | Avoids the use of toxic and expensive metal catalysts. | Environmentally friendly, lower cost. |

| Bio-based Precursors | Utilization of renewable starting materials. | Increased sustainability, reduced carbon footprint. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The discovery of novel reaction pathways and catalytic systems is crucial for accessing new derivatives of methyl 5-(chloromethyl)thiophene-3-carboxylate with unique properties. Research in this area is focused on:

Metal-Catalyzed Cross-Coupling: Techniques like Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions are instrumental in constructing complex biaryl structures containing the thiophene (B33073) motif. researchgate.net The use of various metal catalysts, including copper, indium, and rhodium, allows for a high degree of regioselectivity and functional group tolerance. nih.gov

C-H Activation: Direct C-H activation protocols offer a more atom-economical approach to functionalizing the thiophene ring, avoiding the need for pre-functionalized starting materials. researchgate.net

Photoredox Catalysis: This emerging field utilizes visible light to drive chemical reactions, offering mild and selective methods for forming new bonds.

| Catalytic System | Description | Application in Thiophene Synthesis |

| Palladium Catalysis | Widely used for C-C bond formation in cross-coupling reactions. researchgate.net | Synthesis of aryl-substituted thiophenes. researchgate.net |

| Copper Catalysis | Employed in addition and oxidative cyclization reactions. nih.gov | Regioselective synthesis of substituted thiophenes. nih.gov |

| Rhodium Catalysis | Used for regioselective synthesis from 1,2,3-thiadiazoles and alkynes. nih.gov | Formation of fully substituted thiophene derivatives. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow reactors and automated platforms represents a significant trend in modern chemistry. researchgate.net These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. youtube.com For the synthesis of this compound and its derivatives, flow chemistry can:

Improve Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities.

Enable Telescoped Reactions: Multiple synthetic steps can be performed in a continuous sequence without the need for isolating intermediates.

Facilitate High-Throughput Screening: Automated platforms can rapidly screen a large number of reaction conditions to identify optimal parameters. youtube.com

The SynFini™ platform, for example, leverages artificial intelligence and robotics to accelerate the design, development, and synthesis of molecules, reducing the development cycle from weeks or months to days. youtube.com

Design and Synthesis of New Functional Materials and Advanced Chemical Entities Utilizing the Compound as a Precursor

Thiophene-based compounds are critical building blocks in materials science and medicinal chemistry due to their unique electronic and biological properties. researchgate.net this compound serves as a versatile precursor for a wide range of functional materials and advanced chemical entities.

Organic Electronics: Thiophene derivatives are used in the construction of organic semiconductors for applications such as thin-film transistors and organic solar cells. researchgate.net

Bioimaging: The optical properties of thiophene-based compounds are exploited in the development of fluorescent probes for monitoring biological events. researchgate.net

Medicinal Chemistry: The thiophene ring is a key pharmacophore in numerous drug candidates. nih.gov This compound can be used to synthesize molecules with potential applications as antitumor, anti-inflammatory, and antimicrobial agents. nih.govmdpi.com

| Application Area | Examples of Derived Molecules | Potential Functionality |

| Materials Science | Oligo- and polythiophenes researchgate.net | Organic semiconductors, fluorescent dyes. researchgate.net |

| Medicinal Chemistry | Thiophene-containing heterocycles nih.gov | Antitumor agents, enzyme inhibitors. nih.govmdpi.com |

| Agrochemicals | Thiophene-derived herbicides | Herbicidal activity. mdpi.com |

Q & A

Q. What are the common synthetic routes for Methyl 5-(chloromethyl)thiophene-3-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves functionalization of a thiophene core. A plausible route starts with thiophene-3-carboxylic acid derivatives, where chloromethylation is achieved using chloromethylation agents (e.g., chloromethyl methyl ether or formaldehyde/HCl systems). Esterification with methanol is then performed under acidic or basic catalysis. Critical parameters include:

- Temperature : Controlled heating (40–60°C) to avoid decomposition of the chloromethyl group.

- Solvent Selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Catalyst Use : Triethylamine (TEA) or pyridine to neutralize HCl by-products during esterification .

Yield optimization requires monitoring via TLC or GC-MS to track intermediate formation .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy :

- NMR : H NMR should show signals for the methyl ester (~δ 3.8–4.0 ppm), chloromethyl group (~δ 4.5–4.7 ppm), and thiophene protons (~δ 6.8–7.5 ppm) .

- IR : Peaks at ~1730 cm (ester C=O) and ~680 cm (C-Cl stretch) confirm functional groups .

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages .

Advanced Research Questions

Q. What strategies can be employed to mitigate by-product formation during the esterification of 5-(chloromethyl)thiophene-3-carboxylic acid?

- Methodological Answer : Common by-products include hydrolyzed carboxylic acids (due to moisture) and dimerization products. Mitigation involves:

- Moisture Control : Use anhydrous solvents and inert atmosphere (N/Ar).

- Catalyst Optimization : Replace HCl with milder agents (e.g., DCC/DMAP) to reduce side reactions .

- Reaction Monitoring : Real-time FTIR or in-situ NMR to detect intermediates and adjust conditions .

For dimerization, steric hindrance can be introduced via bulky esters or low-temperature reactions (-10°C) .

Q. How does the chloromethyl substituent influence the reactivity of this compound in nucleophilic substitution reactions compared to other thiophene derivatives?

- Methodological Answer : The chloromethyl group enhances electrophilicity at the C-5 position, enabling nucleophilic substitution (e.g., with amines or thiols). Compared to chlorosulfonyl or methylsulfonyl analogs:

- Reactivity : Chloromethyl is less electron-withdrawing than chlorosulfonyl, reducing ring activation but improving selectivity for alkylation .

- By-Product Analysis : Competing oxidation (to carboxylic acids) may occur if oxidizing agents are present; use of stabilizers like BHT is recommended .

Mechanistic studies via DFT calculations can model transition states to predict regioselectivity .

Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays; molecular docking predicts binding affinity .

- SAR Studies : Modify the chloromethyl group to hydroxymethyl or azidomethyl derivatives and compare activity .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported yields for this compound synthesis across different studies?

- Methodological Answer : Variations often arise from:

- Solvent Purity : Trace water in solvents reduces esterification efficiency.

- Catalyst Loading : Excess acid catalysts promote hydrolysis.

- Workup Procedures : Incomplete extraction or column chromatography can lower yields.

Reproducibility requires strict adherence to anhydrous conditions and validation via independent replicates .

Stability and Safety Considerations

Q. What are the best practices for handling and storing this compound given its potential hazards?

- Methodological Answer :

- Storage : In amber glass under inert gas (N) at -20°C to prevent hydrolysis .

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid contact with oxidizers (risk of explosive by-products) .

- Decomposition Monitoring : Regular GC-MS checks for HCl release or ester degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.